molecular formula C16H17F3N4O B12228445 3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine

3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine

Cat. No.: B12228445
M. Wt: 338.33 g/mol
InChI Key: BFOVMPZUIFYUCZ-UHFFFAOYSA-N
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Description

3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a trifluoromethyl group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the trifluoromethyl and pyrrolidine groups. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Pyrrolidine Moiety: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine moiety may contribute to its binding affinity to certain receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridine
  • 3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyrimidine

Uniqueness

The unique combination of the trifluoromethyl group and the pyrrolidine moiety in 3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine distinguishes it from other similar compounds. This structural arrangement imparts specific physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

3-methyl-6-[[1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C16H17F3N4O/c1-11-2-5-15(22-21-11)24-10-12-6-7-23(9-12)13-3-4-14(20-8-13)16(17,18)19/h2-5,8,12H,6-7,9-10H2,1H3

InChI Key

BFOVMPZUIFYUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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